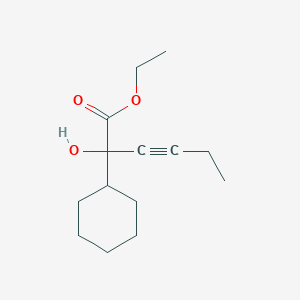
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate is a chemical compound with the molecular formula C14H22O3. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes a cyclohexyl group and a hydroxyhex-3-ynoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be achieved through various methods. One common approach involves the esterification of 2-cyclohexyl-2-hydroxyhex-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyclohexyl-2-oxohex-3-ynoate.
Reduction: Formation of ethyl 2-cyclohexylhex-3-yn-2-ol.
Substitution: Formation of various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, leading to modulation of biological pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be compared with other esters and hydroxy compounds:
Ethyl 2-hydroxyhexanoate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
Cyclohexyl 2-hydroxyhexanoate: Similar structure but with the ester and hydroxy groups reversed.
Ethyl 2-cyclohexylhexanoate: Lacks the triple bond, leading to different reactivity and applications.
The unique combination of a cyclohexyl group, a hydroxy group, and a triple bond in this compound makes it a versatile compound with distinct properties and applications.
Eigenschaften
CAS-Nummer |
92957-00-1 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate |
InChI |
InChI=1S/C14H22O3/c1-3-5-11-14(16,13(15)17-4-2)12-9-7-6-8-10-12/h12,16H,3-4,6-10H2,1-2H3 |
InChI-Schlüssel |
JPUKEWFUCFYBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC(C1CCCCC1)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


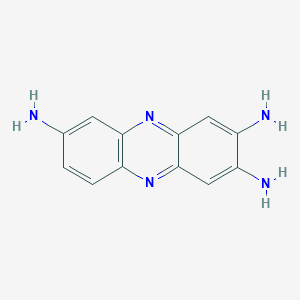
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
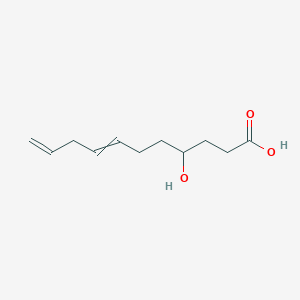
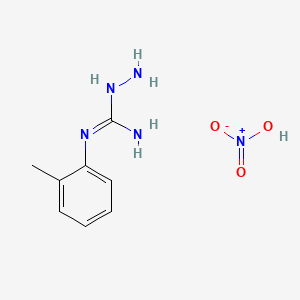
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
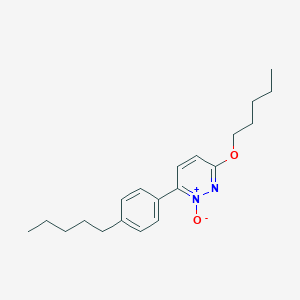
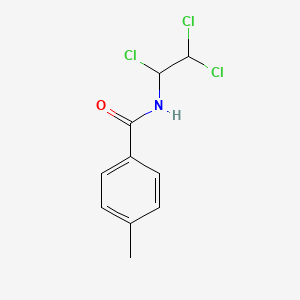
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
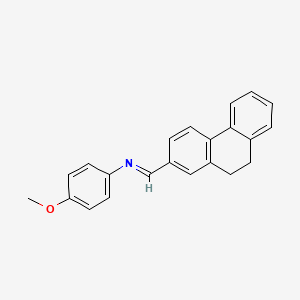
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)

